molecular formula C26H24N2O4 B295546 4-{2-[3-(3-Methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{2-[3-(3-Methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B295546
M. Wt: 428.5 g/mol
InChI Key: SKDPKVWCRMRQII-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[3-(3-Methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as MPP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

4-{2-[3-(3-Methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. In agriculture, this compound has been studied for its ability to improve crop yield and resistance to pests and diseases. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{2-[3-(3-Methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the development of inflammation and pain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

4-{2-[3-(3-Methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has several advantages for use in lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.

Future Directions

There are several potential future directions for research on 4-{2-[3-(3-Methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential applications in cancer treatment and agriculture, and the study of its mechanism of action at the molecular level. Additionally, the development of new materials based on this compound could lead to the discovery of novel materials with unique properties.
Conclusion
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve yield and purity, making it a viable compound for scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential candidate for cancer treatment and agriculture. However, its limitations should be taken into consideration when designing experiments using this compound. There are several potential future directions for research on this compound, including the development of new synthetic methods, the investigation of its potential applications, and the study of its mechanism of action.

Synthesis Methods

4-{2-[3-(3-Methylphenoxy)propoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione can be synthesized through a multistep reaction process, starting with the condensation of 3-methylphenol and 3-chloropropylphthalimide to form 3-(3-methylphenoxy)propylphthalimide. This intermediate is then reacted with 2-(benzyloxy)benzaldehyde to form the final product, this compound. The synthesis method for this compound has been optimized to improve yield and purity, making it a viable compound for scientific research.

Properties

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

IUPAC Name

(4E)-4-[[2-[3-(3-methylphenoxy)propoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C26H24N2O4/c1-19-9-7-13-22(17-19)31-15-8-16-32-24-14-6-5-10-20(24)18-23-25(29)27-28(26(23)30)21-11-3-2-4-12-21/h2-7,9-14,17-18H,8,15-16H2,1H3,(H,27,29)/b23-18+

InChI Key

SKDPKVWCRMRQII-PTGBLXJZSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCCCOC2=CC=CC=C2/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4

SMILES

CC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)OCCCOC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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